N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride
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Overview
Description
A-357300 is a potent, selective, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). This compound has shown significant potential in preclinical models for its ability to suppress tumor growth without the toxicities observed with other inhibitors like TNP-470 . It is a bestatin-type inhibitor designed to target MetAP2, an enzyme involved in the removal of methionine residues from nascent proteins .
Preparation Methods
The synthesis of A-357300 involves rational design and parallel synthesis techniques. The compound is synthesized using crystal structures of enzyme-inhibitor complexes to guide the design . The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
A-357300 undergoes various chemical reactions, primarily focusing on its interaction with MetAP2. The compound is a reversible inhibitor, meaning it can bind and unbind from the enzyme without permanently altering it . Common reagents and conditions used in these reactions include specific buffers and solvents that maintain the stability and activity of both the enzyme and the inhibitor. The major product formed from these reactions is the enzyme-inhibitor complex, which effectively inhibits the activity of MetAP2 .
Scientific Research Applications
A-357300 has a wide range of scientific research applications:
Mechanism of Action
A-357300 exerts its effects by selectively inhibiting MetAP2. This inhibition leads to the accumulation of methionine residues on nascent proteins, disrupting protein synthesis and cell cycle progression . The compound induces cytostasis by causing cell cycle arrest at the G1 phase in endothelial cells and certain tumor cells . Additionally, A-357300 inhibits angiogenesis both in vitro and in vivo, contributing to its antitumor efficacy .
Comparison with Similar Compounds
A-357300 is unique compared to other MetAP2 inhibitors due to its reversible nature and lack of toxicity observed with other inhibitors like TNP-470 . Similar compounds include:
Fumagillin: Another MetAP2 inhibitor with a similar antiproliferation profile but associated with higher toxicity.
Bestatin: A general aminopeptidase inhibitor with broader activity but less specificity for MetAP2.
A-357300 stands out due to its selective inhibition of MetAP2, reversible binding, and favorable safety profile, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C15H23Cl2N3O3S |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N'-(3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl)-3-chlorobenzohydrazide;hydrochloride |
InChI |
InChI=1S/C15H22ClN3O3S.ClH/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10;/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22);1H |
InChI Key |
VNVMAFFENQJYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N.Cl |
Origin of Product |
United States |
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